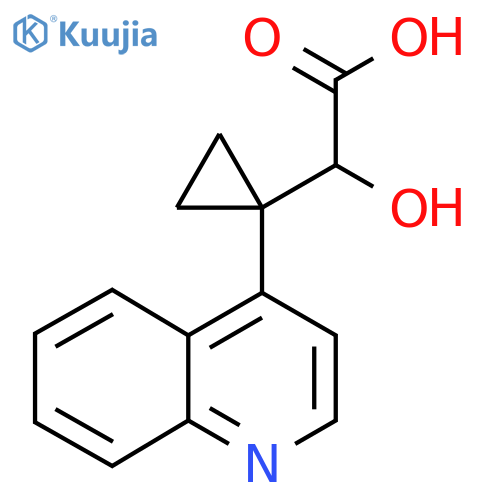

Cas no 2229500-87-0 (2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid)

2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid

- 2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid

- 2229500-87-0

- EN300-1747644

-

- インチ: 1S/C14H13NO3/c16-12(13(17)18)14(6-7-14)10-5-8-15-11-4-2-1-3-9(10)11/h1-5,8,12,16H,6-7H2,(H,17,18)

- InChIKey: GTSSALXOCKVCHB-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C1(C2C=CN=C3C=CC=CC=23)CC1

計算された属性

- せいみつぶんしりょう: 243.08954328g/mol

- どういたいしつりょう: 243.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1747644-0.25g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 0.25g |

$1564.0 | 2023-09-20 | ||

| Enamine | EN300-1747644-1.0g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 1g |

$1701.0 | 2023-06-03 | ||

| Enamine | EN300-1747644-10.0g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 10g |

$7312.0 | 2023-06-03 | ||

| Enamine | EN300-1747644-0.1g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 0.1g |

$1496.0 | 2023-09-20 | ||

| Enamine | EN300-1747644-5.0g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 5g |

$4930.0 | 2023-06-03 | ||

| Enamine | EN300-1747644-5g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 5g |

$4930.0 | 2023-09-20 | ||

| Enamine | EN300-1747644-0.5g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 0.5g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1747644-2.5g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 2.5g |

$3332.0 | 2023-09-20 | ||

| Enamine | EN300-1747644-0.05g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 0.05g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1747644-1g |

2-hydroxy-2-[1-(quinolin-4-yl)cyclopropyl]acetic acid |

2229500-87-0 | 1g |

$1701.0 | 2023-09-20 |

2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acidに関する追加情報

Introduction to 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid (CAS No. 2229500-87-0)

2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229500-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is known for its structural versatility and potential biological activity. The presence of a hydroxyl group and a quinoline moiety further enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery and development.

The quinolin-4-yl substituent in the molecular structure of 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid is particularly noteworthy, as quinoline derivatives have a long history of use in medicinal chemistry. Quinolines are well-documented for their antimicrobial, antimalarial, and anticancer properties. The integration of this moiety with the cyclopropylacetic acid scaffold suggests that this compound may exhibit unique interactions with biological targets, potentially leading to novel therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological receptors. Studies indicate that the hydroxyl group in 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid plays a crucial role in modulating its pharmacokinetic properties. This functional group can participate in hydrogen bonding interactions, which are essential for stabilizing enzyme-substrate complexes and receptor-ligand binding. The cyclopropyl ring, on the other hand, contributes to the overall rigidity of the molecule, which can be advantageous for achieving high specificity in drug design.

The synthesis of 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the quinoline ring typically involves cyclization reactions, while the attachment of the cyclopropylacetic acid moiety necessitates careful consideration of regioselectivity and stereoselectivity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined these processes, allowing for more efficient and scalable production.

In the realm of drug discovery, 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid has been explored for its potential role in modulating inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Preclinical studies have suggested that compounds with structural similarities to 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid may interfere with key inflammatory mediators such as cytokine release and prostaglandin synthesis. The quinoline moiety is particularly interesting in this context, as it has been shown to inhibit enzymes like COX and LOX, which are central to inflammatory responses.

The pharmacological evaluation of 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid has also revealed potential applications in cancer therapy. Cancer cells often exhibit altered metabolic pathways and signaling cascades that contribute to their uncontrolled growth and resistance to treatment. By targeting these pathways, compounds like 2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid may be able to induce apoptosis or inhibit tumor proliferation. Preliminary data suggest that this compound interacts with mitochondrial respiration and DNA repair mechanisms in cancer cells, offering a dual-action approach to cancer intervention.

The development of novel drug candidates requires rigorous testing to assess their safety profile and therapeutic efficacy. In vitro assays are commonly employed to evaluate the cytotoxicity and bioavailability of 2-hydroxy-2-1-(quinolin-4-y lcycloprop ylacetic aci d). These assays help determine whether the compound can be effectively delivered to target tissues without causing unintended side effects. Additionally, animal models provide valuable insights into the compound's pharmacokinetics and pharmacodynamics before human trials are initiated.

The future prospects for 2-hydroxy - 2 - 1 - (quino lin - 4 - yl) cyc lo prop ylacetic aci d are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its chemical structure for improved solubility, bioavailability, and target specificity. Advances in biocatalysis and green chemistry may also contribute to more sustainable synthetic routes for this compound. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical applications.

In conclusion, 2 - hydro xy - 2 - 1 - (quino lin - 4 - yl) cyc lo prop ylacetic aci d ( CAS No . 2229500 - 87 - 0 ) represents an exciting avenue in pharmaceutical research due to its multifaceted biological potential . Its integration of functional groups such as hydrox yl , cyc lo prop yl , an d quino line moieties positions it as a versatile scaffold for designing next-generation therapeutics . As research continues t o unravel its mechanis ms o f action an d optimize its pharma ceutical properties , this compoun d holds great promise f or addressi ng various therapeutic challenges i n medicine .

2229500-87-0 (2-hydroxy-2-1-(quinolin-4-yl)cyclopropylacetic acid) 関連製品

- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)

- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)

- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

- 1837-62-3(Ethyl tert-Octylcarbamate)

- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)

- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)

- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)

- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)

- 1036528-19-4(tert-butyl N-{2-amino-1-[2-(difluoromethoxy)phenyl]ethyl}carbamate)

- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)